TBK1/IKKepsilon-IN-5

Übersicht

Beschreibung

TBK1/IKKepsilon-IN-5 is a compound that has been studied extensively in relation to its functions in promoting the type I interferon response . It is also known to promote the oncogenic phenotype in a variety of cancers . Several substrates of these kinases control proliferation, autophagy, cell survival, and cancer immune responses .

Synthesis Analysis

While there is limited information available on the synthesis of this compound, it has been evaluated in a range of cellular and in vivo assays . This has allowed researchers to probe the putative role of the TBK1/IKKepsilon pathway in inflammatory diseases .

Molecular Structure Analysis

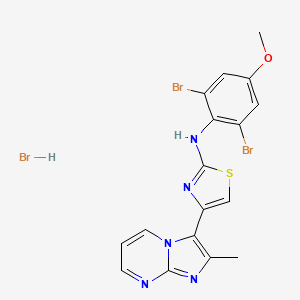

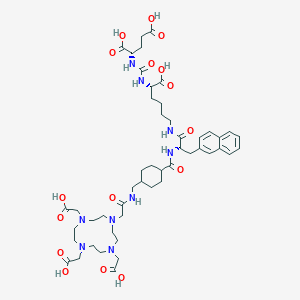

The molecular formula of this compound is C28H31N7O3 . The molecular weight is 513.6 g/mol . The compound has a complexity of 785 and a topological polar surface area of 109 Ų .

Wissenschaftliche Forschungsanwendungen

Role in Interferon and NF-kappaB Signaling

TBK1/IKKepsilon-IN-5 plays a crucial role in the regulation of interferon and NF-kappaB signaling pathways. It is essential for the expression of genes involved in the innate immune response, particularly during viral infections. For instance, the IKK-related kinase IKKepsilon is involved in the antiviral response and functions as an oncogene in breast cancer. IKKepsilon activates the NF-kappaB pathway in both cell lines and breast cancers (Boehm et al., 2007). Similarly, TBK1 and IKKepsilon are key components of the IRF3 signaling pathway, coordinating the activation of IRF3 and NF-kappaB in the innate immune response (Fitzgerald et al., 2003).

Involvement in Cellular Immune Response

This compound is critical in regulating the cellular immune response. For instance, IKKepsilon contributes to the protection against DNA-damage-induced cell death and plays a role in mediating antiapoptotic functions in response to DNA damage (Renner et al., 2010). Additionally, IKKepsilon's involvement in the regulation of estrogen receptor alpha and its contribution to tamoxifen resistance in breast cancer highlights its role in cancer progression and therapy resistance (Guo et al., 2010).

Role in Antiviral and Inflammatory Responses

The this compound complex is involved in the regulation of antiviral and inflammatory responses. TBK1 and IKKepsilon are essential in the activation of interferon regulatory factor 3 (IRF3), which is a central player in the type I interferon response to viral infection (Huang et al., 2005). This underscores the importance of this compound in the host defense mechanism against viral pathogens.

Impact on Metabolic Regulation and Obesity

This compound also plays a role in metabolic regulation and obesity. IKKepsilon regulates energy balance in obese mice and is associated with chronic inflammation, impacting insulin sensitivity and contributing to the complications associated with obesity and diabetes (Chiang et al., 2009).

Link to Atherosclerosis

This compound has been linked to atherosclerosis, particularly in the context of human cytomegalovirus-infected vascular smooth muscle cells. Its activation by the virus contributes to a proatherosclerotic condition, suggesting a potential role in the pathogenesis of atherosclerosis (Gravel & Servant, 2005).

Wirkmechanismus

Target of Action

TBK1/IKKepsilon-IN-5 primarily targets TANK-binding kinase 1 (TBK1) and its homologue IκB kinase-ε (IKKε) . These are key signaling components in the production of type-I interferons, which have essential antiviral activities . They also induce pro-inflammatory responses that contribute to pathogen clearance .

Mode of Action

The compound inhibits TBK1/IKKε signaling through destabilization of TBK1/IKKε protein complexes . This inhibition suppresses TBK1/IKKε signaling . The mode of action of this compound is similar to that of BX795, which inhibits the catalytic activity of TBK1/IKKε by blocking their phosphorylation .

Pharmacokinetics

It is known that the compound acts by destabilizing tbk1/ikkε protein complexes , which suggests it interacts directly with these proteins.

Result of Action

The inhibition of TBK1/IKKε signaling by this compound attenuates cellular and molecular lung inflammation in SARS-CoV-2-challenged mice . This suggests that the compound could have potential therapeutic applications in conditions characterized by inflammation, such as viral infections.

Action Environment

It is known that tbk1 can be activated by pathogen-associated molecular patterns (pamps), inflammatory cytokines, and oncogenic kinases . Therefore, these factors could potentially influence the action of this compound.

Eigenschaften

IUPAC Name |

2-(oxan-4-yloxy)-5-[4-[4-[4-(oxetan-3-yl)piperazin-1-yl]anilino]-1,3,5-triazin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N7O3/c29-16-21-15-20(1-6-26(21)38-25-7-13-36-14-8-25)27-30-19-31-28(33-27)32-22-2-4-23(5-3-22)34-9-11-35(12-10-34)24-17-37-18-24/h1-6,15,19,24-25H,7-14,17-18H2,(H,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQFLAQHGHBIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6COC6)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)

![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)

![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)